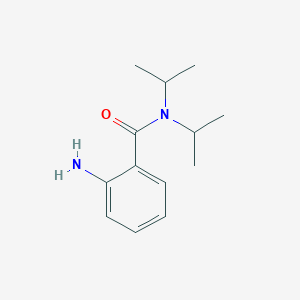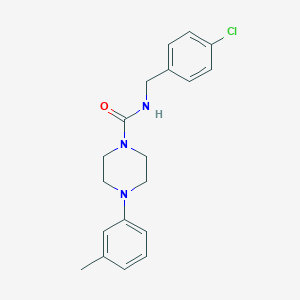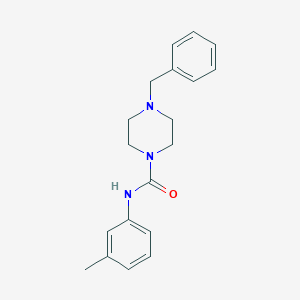![molecular formula C22H18N2O5 B281940 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, biotechnology, and analytical chemistry. MABA is a member of the benzoic acid family and is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the binding of the compound to the active site of enzymes, thereby inhibiting their activity. This occurs through the formation of a covalent bond between the carbonyl group of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and the active site of the enzyme.
Biochemical and Physiological Effects
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to have a neuroprotective effect, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its high potency and specificity towards enzymes. This makes it a valuable tool for studying enzyme function and developing enzyme inhibitors. However, one limitation of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid is its potential toxicity, which requires appropriate safety measures to be taken when handling the compound.
Future Directions
There are several future directions for the study of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. One potential area of research is the development of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid-based enzyme inhibitors for the treatment of cancer and other diseases. Additionally, further studies could be conducted to explore the neuroprotective effects of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis of novel derivatives of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid could be explored to improve its potency and selectivity towards enzymes.
Synthesis Methods
The synthesis of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate, which is then reacted with 2-aminobenzoic acid to produce 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of appropriate safety measures due to the toxic nature of phosgene.
Scientific Research Applications
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrase, trypsin, and chymotrypsin. This makes it a promising candidate for the development of enzyme inhibitors that could be used to treat various diseases, including cancer and inflammatory disorders.
properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[(4-methoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c1-29-15-12-10-14(11-13-15)23-21(26)18-8-4-5-9-19(18)24-20(25)16-6-2-3-7-17(16)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
UPBLVUJDXARXED-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
solubility |
58.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)




